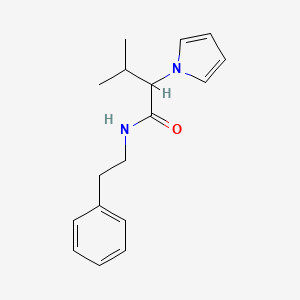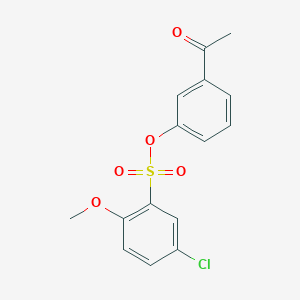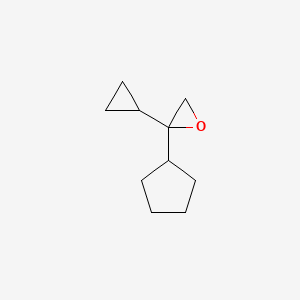![molecular formula C21H22N2O4S B2943361 8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine CAS No. 895639-76-6](/img/structure/B2943361.png)
8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine is a complex organic compound with a unique structure that includes a quinoline core, a dioxin ring, and a benzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving a suitable diol and an aldehyde or ketone.
Sulfonylation: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine.
N,N-Diethylation: The final step involves the N,N-diethylation of the amine group using diethylamine and a suitable activating agent such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine or alcohol derivatives.
Applications De Recherche Scientifique
8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: The unique structure of the compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(benzenesulfonyl)-N,N-diethylquinolin-9-amine: Lacks the dioxin ring, which may affect its chemical properties and applications.
8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-ol: Contains a hydroxyl group instead of an amine, which may influence its reactivity and biological activity.
Uniqueness
The presence of the dioxin ring and the benzenesulfonyl group in 8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine imparts unique chemical properties, such as increased stability and specific reactivity patterns. These features make it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
8-(benzenesulfonyl)-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-3-23(4-2)21-16-12-18-19(27-11-10-26-18)13-17(16)22-14-20(21)28(24,25)15-8-6-5-7-9-15/h5-9,12-14H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPDMAZMPJQZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=NC2=CC3=C(C=C21)OCCO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2943279.png)
![3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B2943280.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acid](/img/structure/B2943284.png)



![Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2943293.png)


![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid](/img/structure/B2943297.png)
![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)
![2-cinnamyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2943300.png)
